molecular formula C9H12S B037024 2-Phenylpropane-2-thiol CAS No. 16325-88-5

2-Phenylpropane-2-thiol

Cat. No.: B037024
CAS No.: 16325-88-5
M. Wt: 152.26 g/mol
InChI Key: WBDRVMIJNFZLMN-UHFFFAOYSA-N
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Description

2-Phenylpropane-2-thiol is a useful research compound. Its molecular formula is C9H12S and its molecular weight is 152.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Pro-oxidant Effects

Research has demonstrated the dual role of thiolic compounds as antioxidants and pro-oxidants, depending on the context of their application. For instance, the study of N-acetyl-l-cysteine (NAC) and glutathione (GSH) has shown their capability to either suppress or enhance oxidative actions, highlighting the nuanced balance between their antioxidant and pro-oxidant functions in biological systems (Sagristá et al., 2002).

Synthesis and Electrochemical Behavior

The synthesis of derivatives such as (S)-3-Phenylpropane-2-tert-butoxycarbonylamino-1-thiol showcases the adaptability of thiolic compounds in the creation of new molecules with potential applications in electrochemistry and materials science. The study on the self-assembly of these compounds on gold electrodes and their electrochemical behavior opens avenues for their use in nanotechnology and sensor development (Sun Ru et al., 2004).

Chiroptical Properties in Nanoclusters

In the realm of nanotechnology, chiral 38-gold-atom nanoclusters synthesized with 2-phenylpropane-1-thiol ligands have exhibited unique chiroptical properties. These findings suggest significant potential for applications in chiral sensing, catalysis, and the development of optically active materials (Qian Xu et al., 2014).

Anticancer Evaluation

The synthesis and evaluation of thiourea, carbamimidothioic acid, oxazole, oxazolidine, and 2-amino-1-phenylpropyl-2-chloroacetate derivatives, derived from L-norephedrine, have demonstrated promising anticancer activities. These studies underscore the potential of thiolic compounds in the development of novel anticancer agents (Maged S. Abdel-Kader et al., 2016).

Electroluminescent Properties in PLEDs

The creation of dinuclear platinum complexes containing thiolic and other ligands has led to significant advancements in the field of optoelectronics. These complexes have shown high efficiency and stability as electroluminescent materials in polymer light-emitting diodes (PLEDs), demonstrating the role of thiolic compounds in enhancing the performance of electronic devices (Wenjing Xiong et al., 2016).

Future Directions

Chiral nanoparticles, including those synthesized using 2-Phenylpropane-2-thiol, are of increasing interest due to their unique chiroptical properties . They have potential applications in various biological and pharmaceutical industries .

Properties

IUPAC Name

2-phenylpropane-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-9(2,10)8-6-4-3-5-7-8/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDRVMIJNFZLMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433366
Record name 2-phenylpropane-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16325-88-5
Record name 2-phenylpropane-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylpropane-2-thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What spectroscopic techniques were employed to study the association of 2-phenylpropane-2-thiol, and what information can these techniques provide?

A1: The research abstract mentions the use of Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy to investigate the association of this compound [].

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